An In-Depth Technical Guide to Methyl 3-amino-5-nitrobenzoate (CAS 23218-93-1)
An In-Depth Technical Guide to Methyl 3-amino-5-nitrobenzoate (CAS 23218-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-nitrobenzoate is a valuable bifunctional aromatic compound that serves as a key building block in the synthesis of a diverse array of complex organic molecules. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group positioned meta to each other on a methyl benzoate scaffold, imparts unique reactivity and makes it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
Methyl 3-amino-5-nitrobenzoate is a solid at room temperature with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 23218-93-1 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Melting Point | 165-166 °C | [2] |
| Appearance | Solid | [3] |
| InChIKey | HZVBRLJDOZZHFL-UHFFFAOYSA-N | [1] |
Synthesis of Methyl 3-amino-5-nitrobenzoate
The synthesis of Methyl 3-amino-5-nitrobenzoate can be approached through several strategic routes. The most common and practical methods involve either the esterification of 3-amino-5-nitrobenzoic acid or the selective reduction of a dinitro precursor.
Method 1: Fischer Esterification of 3-Amino-5-nitrobenzoic Acid
This is a direct and efficient method that leverages the readily available 3-amino-5-nitrobenzoic acid. The reaction is an acid-catalyzed esterification with methanol.
Reaction Scheme:
Caption: Fischer Esterification of 3-Amino-5-nitrobenzoic Acid.
Detailed Experimental Protocol: [2]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, suspend 3-amino-5-nitrobenzoic acid (0.10 mol) in methanol (160 ml).
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Acid Catalyst: Pass dry hydrogen chloride gas through the solution until saturation. The use of dry HCl gas is crucial as it acts as the catalyst and a dehydrating agent, driving the equilibrium towards the ester product. Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.
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Reaction: Stir the reaction mixture at room temperature overnight.
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Work-up: Concentrate the mixture under reduced pressure to obtain a crystalline residue.
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Purification: Dissolve the residue in dichloromethane and wash with a 5% sodium bicarbonate solution until the pH of the aqueous phase is neutral (pH 7-8). This step removes any unreacted carboxylic acid and the HCl catalyst.
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Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product, Methyl 3-amino-5-nitrobenzoate. A yield of approximately 94% has been reported for this procedure.[2]
Method 2: Selective Reduction of Methyl 3,5-dinitrobenzoate
An alternative strategy involves the selective mono-reduction of the more readily synthesized methyl 3,5-dinitrobenzoate. This approach requires careful control of reaction conditions to avoid over-reduction to the diamino compound.
Reaction Scheme:
Caption: Selective Reduction of Methyl 3,5-dinitrobenzoate.
Conceptual Workflow:
The selective reduction of one nitro group in a dinitroaromatic compound is a classic transformation. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), known as Zinin reduction reagents, are often employed. The choice of reagent and reaction conditions (temperature, solvent, and stoichiometry) is critical to achieve the desired mono-reduction. The mechanism involves the nucleophilic attack of the sulfide on the nitro group, followed by a series of proton and electron transfers.
Spectroscopic Characterization
The structural elucidation of Methyl 3-amino-5-nitrobenzoate is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic and methyl protons.
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¹H NMR (CDCl₃) data: δ 8.21 (t, 1H, J=1.5Hz), 7.75 (t, 1H, J=1.5Hz), 7.45 (t, 1H, J=1.5Hz), 4.19 (br s, 2H), 3.96 (s, 3H).[2]
Interpretation:
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Aromatic Protons: The three aromatic protons appear as distinct signals, likely triplets with small coupling constants, indicating meta-coupling to each other. Their downfield chemical shifts are influenced by the electron-withdrawing nitro and ester groups.
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Amino Protons: A broad singlet around 4.19 ppm corresponds to the two protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
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Methyl Protons: A sharp singlet at approximately 3.96 ppm is characteristic of the three protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Expected Chemical Shifts (Predicted):
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Carbonyl Carbon: ~165 ppm
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Aromatic Carbons: 110-150 ppm. The carbons attached to the nitro and amino groups will be significantly shifted.
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Methyl Carbon: ~52 ppm
The specific shifts are influenced by the electronic effects of the substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon bearing the amino group will be shifted upfield relative to unsubstituted benzene.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups.
Expected Characteristic Absorptions:
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N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine.
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C=O Stretching: A strong absorption around 1720-1740 cm⁻¹ indicates the presence of the ester carbonyl group.[4]
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NO₂ Stretching: Two strong absorptions, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹, are indicative of the nitro group.[4]
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C-O Stretching: A strong absorption in the 1200-1300 cm⁻¹ region corresponds to the C-O bond of the ester.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Expected Fragmentation:
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Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.[1]
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Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 165, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 137. The nitro and amino groups will also influence the fragmentation pattern.
Applications in Drug Discovery and Development
Methyl 3-amino-5-nitrobenzoate is a valuable scaffold in medicinal chemistry due to the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the nitro group can be reduced to an amine, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
This trifunctional nature allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
While specific examples of marketed drugs directly using Methyl 3-amino-5-nitrobenzoate are not prominently published, its structural motif is present in numerous pharmacologically active compounds. Analogues of this compound are key intermediates in the synthesis of various therapeutic agents. For instance, a related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a crucial intermediate in the production of the antihypertensive drug Telmisartan.[5]
The general class of aminonitrobenzoic acids and their esters are precursors to various heterocyclic systems, such as benzimidazoles, quinazolines, and benzodiazepines, which are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Handling
Methyl 3-amino-5-nitrobenzoate is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-amino-5-nitrobenzoate is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity and the ability to selectively functionalize its different moieties make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their research and development endeavors.
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